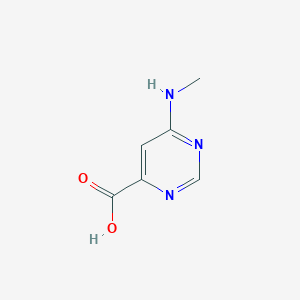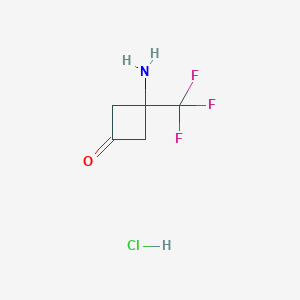
3-Amino-3-(trifluoromethyl)cyclobutan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(trifluoromethyl)cyclobutan-1-one hydrochloride is a synthetic compound with the molecular formula C5H7ClF3NO and a molecular weight of 189.56 g/mol . This compound is characterized by a cyclobutane ring substituted with an amino group, a trifluoromethyl group, and a ketone group, forming a hydrochloride salt. It is a white to off-white crystalline powder, soluble in water and other polar solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(trifluoromethyl)cyclobutan-1-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-(trifluoromethyl)cyclobutanone with ammonia or an amine source in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography. The reaction conditions are carefully controlled to ensure consistency and reproducibility in the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(trifluoromethyl)cyclobutan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted cyclobutane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Amino-3-(trifluoromethyl)cyclobutan-1-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(trifluoromethyl)cyclobutan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride: Similar structure but with an alcohol group instead of a ketone.
3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride: Contains a carboxylic acid group instead of a ketone.
3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride: Lacks the ketone group and has an amine group instead.
Uniqueness
3-Amino-3-(trifluoromethyl)cyclobutan-1-one hydrochloride is unique due to the presence of both an amino group and a trifluoromethyl group on a cyclobutane ring, along with a ketone group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C5H7ClF3NO |
|---|---|
Peso molecular |
189.56 g/mol |
Nombre IUPAC |
3-amino-3-(trifluoromethyl)cyclobutan-1-one;hydrochloride |
InChI |
InChI=1S/C5H6F3NO.ClH/c6-5(7,8)4(9)1-3(10)2-4;/h1-2,9H2;1H |
Clave InChI |
LVBDCCFJXOPGCA-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)CC1(C(F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid](/img/structure/B13492598.png)
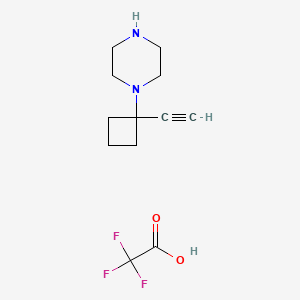
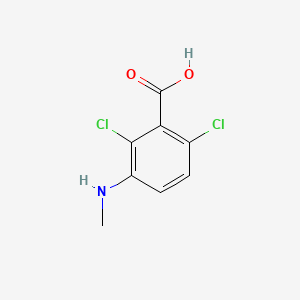
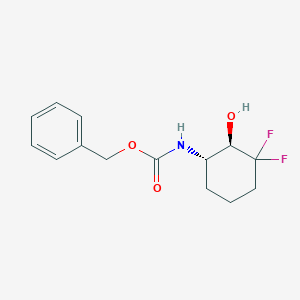
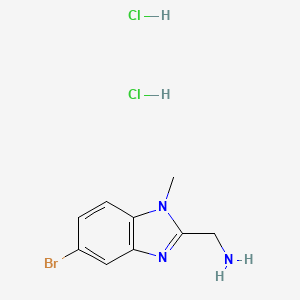
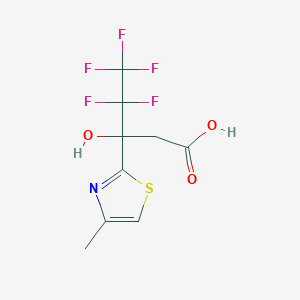
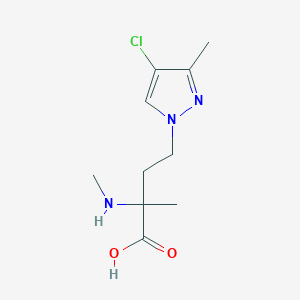
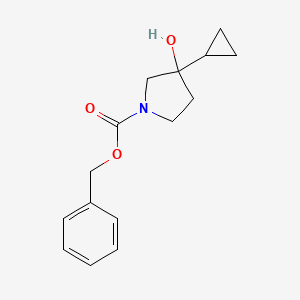

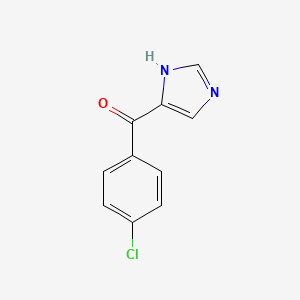

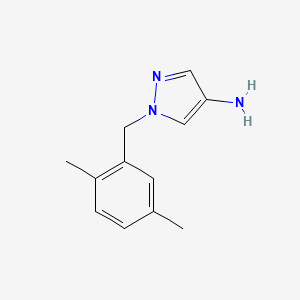
![2,2,2-trichloro-1-{2H,4H,5H,6H-cyclopenta[c]pyrrol-1-yl}ethan-1-one](/img/structure/B13492659.png)
